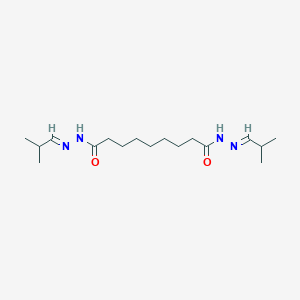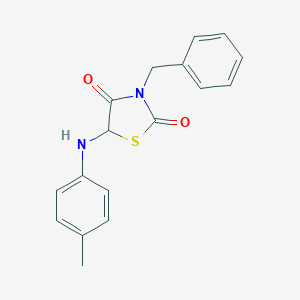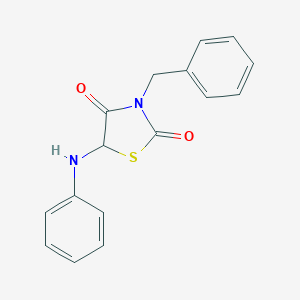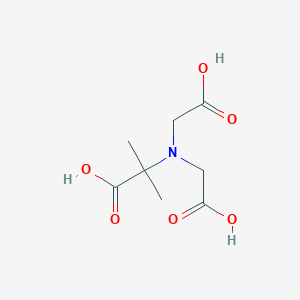
N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide, also known as BNN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNN is a hydrazine derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide is not fully understood, but it is believed to involve the formation of radicals that react with cellular components, leading to cell death. N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has also been shown to induce oxidative stress, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has several advantages for lab experiments, including its stability and ease of synthesis. However, N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide's hydrazine nature can make it hazardous to handle, and its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
Future research on N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide could focus on further investigating its mechanism of action and potential applications. N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide's cytotoxicity against cancer cells makes it a potential candidate for cancer treatment, and further research could explore its efficacy and safety in this application. Additionally, research could focus on developing safer synthesis methods for N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide and exploring its potential as a flame retardant in various materials.
Méthodes De Synthèse
N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide can be synthesized through various methods, including the reaction of nonanedihydrazide with acetone or 2-methyl-2-propanol in the presence of a catalyst. Another method involves the reaction of nonanedihydrazide with 2-methyl-2-propanol under reflux conditions. The synthesis of N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide requires careful handling due to its hydrazine nature, which can be hazardous.
Applications De Recherche Scientifique
N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been investigated for its potential use in various applications, including as a corrosion inhibitor, an anti-cancer agent, and a flame retardant. In corrosion inhibition, N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been shown to be effective in protecting metal surfaces from corrosion. In anti-cancer research, N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been found to be cytotoxic against cancer cells, making it a potential candidate for cancer treatment. In flame retardancy, N'~1~,N'~9~-bis(2-methylpropylidene)nonanedihydrazide has been shown to be effective in reducing the flammability of materials.
Propriétés
Formule moléculaire |
C17H32N4O2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
N,N//'-bis[(E)-2-methylpropylideneamino]nonanediamide |
InChI |
InChI=1S/C17H32N4O2/c1-14(2)12-18-20-16(22)10-8-6-5-7-9-11-17(23)21-19-13-15(3)4/h12-15H,5-11H2,1-4H3,(H,20,22)(H,21,23)/b18-12+,19-13+ |
Clé InChI |
DVWRBHKEYCPFKI-KLCVKJMQSA-N |
SMILES isomérique |
CC(/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C(C)C)C |
SMILES |
CC(C)C=NNC(=O)CCCCCCCC(=O)NN=CC(C)C |
SMILES canonique |
CC(C)C=NNC(=O)CCCCCCCC(=O)NN=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)

![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)